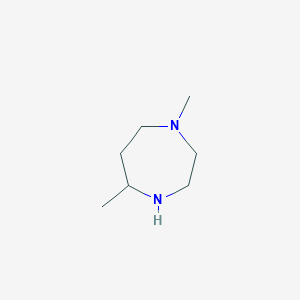

1,5-Dimethyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dimethyl-1,4-diazepane, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,5-Dimethyl-1,4-diazepane is a derivative of the diazepine family . Diazepines, such as diazepam, are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system.

Mode of Action

Diazepines like diazepam are known to enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . It’s plausible that this compound may have similar interactions with its targets.

Biochemical Pathways

By enhancing the effects of GABA, diazepines increase the flow of chloride ions into the neuron, which makes the neuron negatively charged and resistant to excitation .

Pharmacokinetics

Diazepines like diazepam have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to understand its impact on bioavailability.

Result of Action

Diazepines are known to cause sedation, muscle relaxation, reduction in anxiety, and anticonvulsant effects due to their enhancement of gaba activity .

Activité Biologique

1,5-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound known for its diverse biological activities. Its structure, characterized by two nitrogen atoms within the ring and methyl groups at positions one and five, contributes to its pharmacological potential. This article reviews the biological activity of this compound, summarizing significant research findings, including its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N2. The presence of methyl groups enhances its lipophilicity and alters interactions with biological targets. This modification may lead to unique pharmacological profiles compared to other diazepanes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anxiolytic and Sedative Properties : Diazepane derivatives are often studied for their potential effects on the central nervous system. Compounds with a similar structure may interact with GABA receptors, which are crucial for regulating neuronal excitability .

- Anticancer Activity : A study evaluated various 1,4-diazepane derivatives for their anticancer properties. Notably, certain derivatives showed significant cytotoxicity against B-cell leukemic cell lines with IC50 values as low as 18 µM .

- Anticoagulant Effects : Research has highlighted the potential of 1,4-diazepane derivatives as factor Xa inhibitors. One compound demonstrated potent inhibitory activity (IC50 = 6.8 nM) without prolonging bleeding time, indicating its therapeutic promise in antithrombotic applications .

Synthesis Methods

Several synthetic routes have been developed for producing this compound and its derivatives:

- Enzymatic Synthesis : Utilizing enantiocomplementary Imine Reductases (IREDs) allows for the asymmetric synthesis of chiral diazepanes with high enantiomeric excess.

- Chemical Synthesis : Traditional methods involve the reaction of appropriate precursors under controlled conditions to yield the desired diazepane structure .

Comparative Analysis of Diazepane Derivatives

The following table summarizes key structural features and biological activities of various diazepane derivatives compared to this compound:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 1,4-Diazepane | Two nitrogen atoms in a seven-membered ring | Basic structure without methyl substitutions |

| 1-Methyl-1,4-diazepane | One methyl group at position one | Less steric hindrance; different activity profile |

| 2-Methyl-1,4-diazepane | Methyl group at position two | Potentially different pharmacological properties |

| 3-Methyl-1,4-diazepane | Methyl group at position three | May exhibit varied activity |

| This compound | Two methyl groups at positions one and five | Enhanced lipophilicity; significant anxiolytic and anticancer properties |

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Study on Anticancer Activity : A series of novel derivatives were synthesized and tested against leukemic cell lines. The results indicated that modifications to the diazepane structure could enhance cytotoxicity while maintaining selectivity .

- Investigation into Anticoagulant Properties : The design of factor Xa inhibitors based on the diazepane framework revealed promising results in terms of potency and safety profiles .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,5-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound characterized by two nitrogen atoms in its ring structure. Its molecular formula is C7H16N2. The presence of two methyl groups at the first and fifth positions enhances its lipophilicity and biological activity compared to other diazepane derivatives.

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit a range of biological activities. They are often studied for their potential anxiolytic , sedative , and anticonvulsant properties due to their interaction with the GABAergic system. This interaction is crucial for regulating neuronal excitability, making these compounds valuable in developing medications for anxiety disorders and epilepsy .

Case Study: KLK7 Inhibition

A study focused on designing new compounds based on 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors of human KLK7 (kallikrein-related peptidase 7). Utilizing 3D-QSAR (Quantitative Structure-Activity Relationship), HQSAR (Hologram QSAR), and molecular docking techniques, researchers successfully identified compounds with promising inhibitory activity against KLK7. These findings suggest potential therapeutic applications in treating skin disorders.

Synthesis of Chiral Compounds

The compound serves as a key intermediate in synthesizing various chiral 1,4-diazepanes through enzymatic methods. A notable approach involves using enantiocomplementary imine reductases (IREDs) for asymmetric reductive amination reactions. This method has yielded high enantiomeric excess (up to 99%) for substituted diazepanes.

Case Study: Modular Synthetic Approaches

A modular synthetic approach was developed that combines cyclic sulfamidate and hydroxy sulfonamide building blocks to create piperazines and related diazepane scaffolds. This method allows for the efficient synthesis of diverse heterocyclic compounds that can be further modified to target specific chemical spaces .

Crystal Structure Analysis

Recent studies have employed X-ray crystallography to analyze the crystal structure of various diazepane derivatives. For instance, the synthesis and structural characterization of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed insights into hydrogen bonding interactions and molecular conformations that influence biological activity .

Comparative Analysis of Diazepane Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Diazepane | Two nitrogen atoms in a seven-membered ring | Basic structure without methyl substitutions |

| 1-Methyl-1,4-diazepane | One methyl group at position one | Less steric hindrance compared to 1,5-dimethyl |

| 2-Methyl-1,4-diazepane | Methyl group at position two | Different biological activity profile |

| 3-Methyl-1,4-diazepane | Methyl group at position three | May exhibit different pharmacological properties |

| This compound | Two methyl groups at positions one and five | Enhanced lipophilicity; significant pharmacological potential |

Propriétés

IUPAC Name |

1,5-dimethyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7-3-5-9(2)6-4-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIPTFPIOGDBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.